

# Application Note: IGF1R Fluorescent Kinase Assay

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## Compound of Interest

Compound Name: IGF1Rtide  
Cat. No.: B15581262

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## Introduction

The Insulin-like Growth Factor 1 Receptor (IGF1R) is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.<sup>[1]</sup> Its involvement in various cancers has made it a significant target for drug discovery.<sup>[1]</sup> This document provides a detailed protocol for a robust and sensitive in vitro fluorescent kinase assay to identify and characterize inhibitors of IGF1R. The featured methodology is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a homogeneous format known for its high sensitivity, low background, and suitability for high-throughput screening.

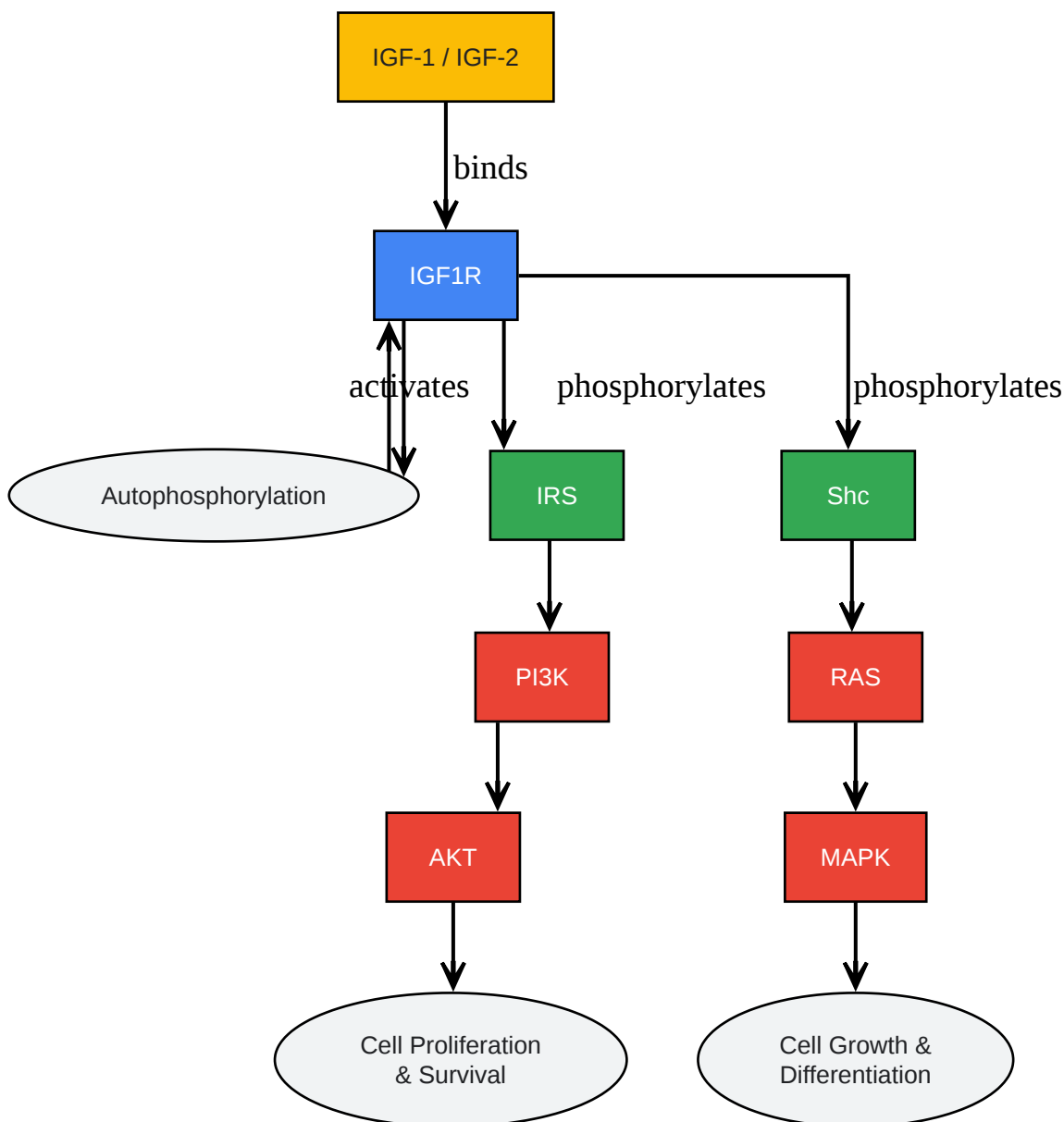
## Principle of the Assay

The TR-FRET kinase assay is based on the detection of phosphorylation of a substrate peptide by the IGF1R kinase. The assay utilizes a long-lifetime europium (Eu) or terbium (Tb) chelate as the donor fluorophore, typically conjugated to an anti-phospho-tyrosine antibody. A fluorescent tracer, such as Alexa Fluor® 647 or fluorescein, is conjugated to the substrate peptide and serves as the acceptor fluorophore.

When the IGF1R kinase phosphorylates the substrate, the anti-phospho-tyrosine antibody binds to the phosphorylated peptide. This brings the donor and acceptor fluorophores into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET) to occur upon excitation of the donor. The resulting FRET signal is a measure of kinase activity. Inhibitors of IGF1R will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

## Signaling Pathway

The IGF1R signaling cascade is initiated by the binding of its ligands, IGF-1 or IGF-2. This binding event induces a conformational change in the receptor, leading to autophosphorylation of specific tyrosine residues in the intracellular kinase domain.<sup>[2]</sup> This autophosphorylation activates the kinase, which then phosphorylates downstream substrate proteins, including Insulin Receptor Substrate (IRS) and Shc.<sup>[3][4]</sup> Phosphorylation of these substrates triggers two major signaling pathways: the PI3K/AKT pathway, which is primarily involved in cell survival and proliferation, and the RAS/MAPK pathway, which plays a key role in cell growth and differentiation.<sup>[2][3][4]</sup>



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### IGF1R Signaling Pathway

## Experimental Protocol: TR-FRET Kinase Assay

This protocol is adapted from the LanthaScreen® Eu Kinase Binding Assay and other similar TR-FRET assay principles. Optimization of kinase, substrate, and ATP concentrations is recommended for achieving the best assay performance.[5][6]

## Materials and Reagents

- IGF1R Kinase: Recombinant human IGF1R, kinase domain (e.g., from Thermo Fisher Scientific or Promega).
- Substrate: Fluorescently labeled peptide substrate (e.g., Fluorescein-poly-GT or a specific **IGF1Rtide** like KKKSPGEYVNIEFG).[7]
- Antibody: Europium or Terbium-labeled anti-phospho-tyrosine antibody (e.g., P-Tyr-100).
- ATP: Adenosine 5'-triphosphate.
- Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35.
- Stop/Detection Buffer: TR-FRET dilution buffer containing EDTA to stop the kinase reaction.
- Test Compounds: IGF1R inhibitors (e.g., Linsitinib, BMS-754807) and DMSO for controls.
- Assay Plates: Low-volume 384-well black or white plates.
- Plate Reader: A TR-FRET compatible plate reader with appropriate filters for the donor and acceptor fluorophores.

## Assay Workflow

The experimental workflow consists of three main stages: the kinase reaction, the stop and detection step, and signal measurement.



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### Experimental Workflow

## Detailed Procedure

- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should be kept constant, typically at 1% or less.
- Kinase Reaction Setup (10  $\mu$ L volume):

- Add 2.5  $\mu\text{L}$  of 4x test compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
- Add 5  $\mu\text{L}$  of 2x IGF1R kinase and 2x fluorescently labeled substrate solution prepared in kinase reaction buffer.
- Initiate the kinase reaction by adding 2.5  $\mu\text{L}$  of 4x ATP solution prepared in kinase reaction buffer. The final ATP concentration should be at or near the  $K_m$  for ATP for optimal inhibitor sensitivity.[5][6]
- Kinase Reaction Incubation:
  - Cover the plate and incubate for 60 minutes at room temperature.
- Stop and Detection:
  - Prepare a 2x stop/detection solution containing the Eu-labeled anti-phospho-tyrosine antibody and EDTA in TR-FRET dilution buffer.
  - Add 10  $\mu\text{L}$  of the 2x stop/detection solution to each well to terminate the kinase reaction. The final concentration of EDTA should be sufficient to chelate the  $\text{Mg}^{2+}$  ions.
- Detection Incubation:
  - Cover the plate and incubate for 30 to 60 minutes at room temperature to allow for antibody binding.
- Data Acquisition:
  - Read the plate on a TR-FRET compatible plate reader. Measure the emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor when using a Terbium donor and fluorescein acceptor).[8]
- Data Analysis:
  - Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
  - Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

- Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC<sub>50</sub> value for each test compound.

## Data Presentation

The potency of IGF1R inhibitors is typically reported as the half-maximal inhibitory concentration (IC<sub>50</sub>). Below is a table summarizing the IC<sub>50</sub> values for well-characterized IGF1R inhibitors obtained from cell-free kinase assays.

Compound	Target(s)	IC <sub>50</sub> (nM)	Assay Type	Reference
Linsitinib (OSI-906)	IGF1R / INSR	35 / 75	Cell-free ELISA	[9][10][11]
BMS-754807	IGF1R / INSR	1.8 / 1.7	Cell-free	[9][12][13][14]
Ceritinib	ALK / IGF1R / INSR	0.2 / 8 / 7	Cell-free	[9]
NVP-AEW541	IGF1R / INSR	150 / 140	Cell-free	[9]

## Summary

This application note provides a comprehensive guide for establishing and performing a fluorescent kinase assay for the Insulin-like Growth Factor 1 Receptor. The detailed TR-FRET protocol, along with the illustrative diagrams of the signaling pathway and experimental workflow, offers researchers a robust platform for the discovery and characterization of novel IGF1R inhibitors. The provided quantitative data for known inhibitors can serve as a valuable benchmark for assay validation and compound profiling.

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